amine CAS No. 2092577-19-8](/img/structure/B1466086.png)
[(3-cyclopropyl-1H-pyrazol-4-yl)methyl](methyl)amine
Overview
Description
“(3-cyclopropyl-1H-pyrazol-4-yl)methylamine” is a derivative of pyrazole, a five-membered heterocyclic compound . Pyrazole derivatives are known to possess a wide range of pharmacological activities . They are present in various pharmacological agents of diverse therapeutic categories such as celecoxib (an anti-inflammatory), the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole (an analgesic), betazole (a H2-receptor agonist), and the antidepressant agent fezolamide .
Synthesis Analysis
Pyrazoles are synthesized using a variety of methods . A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated in vitro for cytotoxicity and antiviral activity against a large panel of viruses . Another method involves the use of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Chemical Reactions Analysis
Pyrazole derivatives have been the target of numerous methodologies due to their prevalence as scaffolds in the synthesis of bioactive compounds . They are involved in a wide variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Scientific Research Applications
[(3-cyclopropyl-1H-pyrazol-4-yl)methyl](methyl)amine has been used as a research tool in a variety of scientific fields. In organic chemistry, it has been used to synthesize various organic compounds, including cyclopropylmethyl derivatives, pyrazole derivatives, and amines. In biochemistry, it has been used to study the structure-activity relationships of amines and the binding of amines to proteins. In physiology, it has been used to study the effects of amines on cell proliferation and differentiation.
Mechanism of Action
[(3-cyclopropyl-1H-pyrazol-4-yl)methyl](methyl)amine has been found to act as a weak base in aqueous solutions. It is believed to interact with the protonated amine group of proteins, which results in conformational changes and the activation of various biochemical pathways.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In cells, it has been found to increase the activity of certain enzymes and to activate certain biochemical pathways. In animals, it has been found to increase the production of certain hormones and to affect the metabolism of certain drugs. In humans, it has been found to have a variety of effects, including an anti-inflammatory effect and an anti-tumor effect.
Advantages and Limitations for Lab Experiments
[(3-cyclopropyl-1H-pyrazol-4-yl)methyl](methyl)amine has a number of advantages for laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic and non-irritating. However, it is important to note that this compound is a relatively weak base, and its effects may be limited in certain experiments.
Future Directions
There are a number of potential future directions for research involving [(3-cyclopropyl-1H-pyrazol-4-yl)methyl](methyl)amine. One potential research direction is to further explore the biochemical and physiological effects of this compound. This could include further research into the effects of this compound on enzyme activity and the activation of various biochemical pathways. Another potential research direction is to further explore the mechanism of action of this compound. This could include further research into the interactions of this compound with protonated amine groups of proteins and the conformational changes that occur as a result. Finally, further research could be conducted into the potential therapeutic applications of this compound. This could include further research into the anti-inflammatory and anti-tumor effects of this compound.
properties
IUPAC Name |
1-(5-cyclopropyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-9-4-7-5-10-11-8(7)6-2-3-6/h5-6,9H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERLYRDRHZXPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




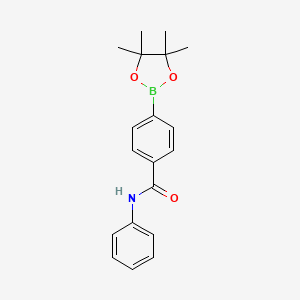
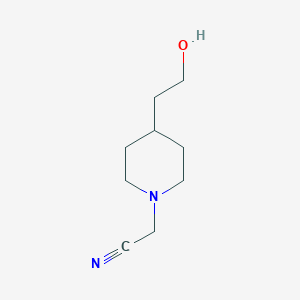
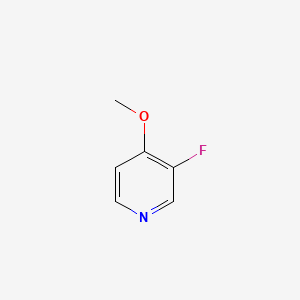
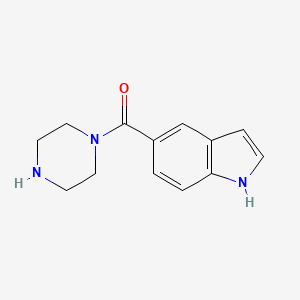
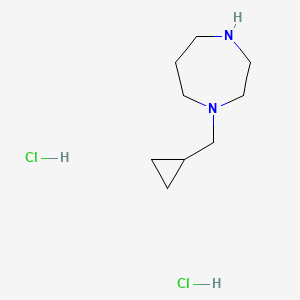
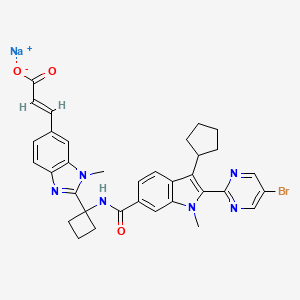

![[1,2,4]Triazolo[4,3-a]pyridin-6-amine](/img/structure/B1466015.png)
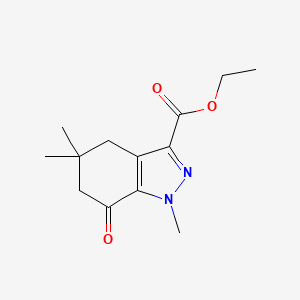
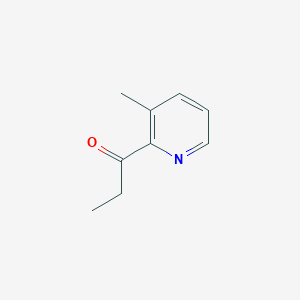

![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1466025.png)
